Thymidine - 146183-25-7

Thymidine

Catalog Number: EVT-3556117
CAS Number: 146183-25-7
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thymidine is a pyrimidine 2'-deoxyribonucleoside having thymine as the nucleobase. It has a role as a metabolite, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a thymine. It is an enantiomer of a telbivudine.
Thymidine is a pyrimidine deoxynucleoside. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA. In cell biology it is used to synchronize the cells in S phase.
Thymidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Thymidine is a natural product found in Streptomyces piomogenus, Peucedanum japonicum, and other organisms with data available.
Thymidine is a pyrimidine nucleoside that is composed of the pyrimidine base thymine attached to the sugar deoxyribose. As a constituent of DNA, thymidine pairs with adenine in the DNA double helix. (NCI04)
Thymidine is a metabolite found in or produced by Saccharomyces cerevisiae.
A nucleoside in which THYMINE is linked to DEOXYRIBOSE.
Source

Thymidine can be sourced from various biological systems, including animal tissues and certain microorganisms. It is also synthesized chemically in laboratories for research and medical applications.

Classification

Thymidine falls under the category of nucleosides, specifically pyrimidine nucleosides, which are further classified into deoxynucleosides. It is essential for DNA replication and repair processes.

Synthesis Analysis

Methods

Thymidine can be synthesized through several methods, including:

  1. Chemical Synthesis: This involves the stepwise assembly of thymidine from simpler chemical precursors using various reagents and catalysts.
  2. Biotechnological Production: Recent advancements include the use of genetically engineered microorganisms such as Escherichia coli and Brevibacterium helvolum to produce thymidine through fermentation processes. For instance, a strain engineered to disrupt thymidine degradation pathways increased production yields significantly .

Technical Details

The fermentation process typically involves optimizing growth conditions and metabolic pathways to enhance thymidine output. Techniques such as metabolic engineering, where specific genes are manipulated to improve yield, are commonly employed. For example, disrupting genes responsible for thymidine degradation has shown promising results in increasing production rates .

Molecular Structure Analysis

Structure

Thymidine consists of a thymine base attached to a deoxyribose sugar via a β-N-glycosidic bond. The molecular formula is C10_{10}H13_{13}N2_{2}O5_{5}.

Chemical Reactions Analysis

Reactions

Thymidine participates in various biochemical reactions, notably in DNA synthesis. Key reactions include:

  1. Phosphorylation: Thymidine can be phosphorylated by thymidine kinase to form thymidine monophosphate (TMP), which is further phosphorylated to form deoxyadenosine triphosphate (dATP).
  2. Incorporation into DNA: During DNA replication, thymidine is incorporated into the growing DNA strand opposite adenine.

Technical Details

The phosphorylation reaction is catalyzed by enzymes such as thymidine kinase, which facilitates the transfer of phosphate groups from ATP to thymidine. This reaction is crucial for DNA synthesis and repair mechanisms.

Mechanism of Action

Process

Thymidine's primary mechanism involves its incorporation into DNA during replication. The process can be summarized as follows:

  1. Cell Cycle Regulation: Thymidine is predominantly utilized during the S-phase of the cell cycle when DNA synthesis occurs.
  2. DNA Polymerase Activity: Thymidine, in its triphosphate form (dTTP), serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand .

Data

The incorporation efficiency of thymidine into DNA can be quantitatively measured using assays such as the thymidine incorporation assay, which assesses cell proliferation by measuring radioactivity in newly synthesized DNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and slightly soluble in ethanol.
  • Melting Point: Approximately 160 °C.

Chemical Properties

  • Stability: Thymidine is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with various reagents during phosphorylation and incorporation into nucleic acids.

Relevant data indicate that thymidine exhibits significant stability at neutral pH but may undergo hydrolysis at elevated temperatures or extreme pH levels.

Applications

Scientific Uses

Thymidine has several applications in scientific research and medicine:

  1. Cell Proliferation Studies: Thymidine incorporation assays are widely used to measure cell proliferation rates in response to various stimuli or treatments .
  2. Cancer Research: Thymidine analogs are employed in studies targeting rapidly dividing cells, particularly in cancer therapy .
  3. Molecular Biology Techniques: It serves as a substrate in various molecular biology techniques involving DNA synthesis and manipulation.
Biosynthesis and Metabolic Engineering of Thymidine

Enzymatic Pathways in De Novo and Salvage Synthesis Mechanisms

Thymidine biosynthesis occurs via two distinct routes: the de novo pathway synthesizes thymidine nucleotides from simple precursors, while the salvage pathway recycles preformed nucleobases or nucleosides.

  • De Novo Pathway:
  • Carbamoyl phosphate synthesis: Cytosolic carbamoyl phosphate synthetase II (CPS II) utilizes glutamine, bicarbonate, and ATP to form carbamoyl phosphate, the initial pyrimidine precursor [4] [8].
  • Pyrimidine ring assembly: Aspartate transcarbamylase (ATC) condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate. Dihydroorotase then catalyzes ring closure to dihydroorotate (DHO).
  • Oxidation and ribosylation: Mitochondrial dihydroorotate dehydrogenase (DHODH) oxidizes DHO to orotate. UMP synthase converts orotate to UMP using phosphoribosyl pyrophosphate (PRPP) [8].
  • dTMP synthesis: UMP is phosphorylated to UTP, reduced to dUDP by ribonucleotide reductase (RNR), and dephosphorylated to dUMP. Thymidylate synthase (ThyA) methylates dUMP to dTMP using N⁵,N¹⁰-methylene tetrahydrofolate [3] [6].
  • Salvage Pathway:
  • Thymidine phosphorylase reversibly converts thymine to thymidine. Thymidine kinase (TK) then phosphorylates thymidine to dTMP [7] [9].
  • Key limitation: Mammalian cells rely heavily on salvage, but many bacteria (e.g., E. coli) exhibit thymidine degradation via deoA (thymidine phosphorylase) and tdk (thymidine kinase) [3] [5].

Table 1: Enzymatic Features of Thymidine Biosynthesis Pathways

PathwayKey EnzymesCofactors/SubstratesPrimary Function
De NovoCPS II, ATC, DHODH, ThyAGlutamine, ATP, PRPP, N⁵,N¹⁰-methylene-THFSynthesis from amino acid precursors
SalvageThymidine phosphorylase, TKThymine/deoxyribose-1-phosphateRecycling of nucleobases/nucleosides

Metabolic Flux Analysis of Pyrimidine Nucleotide Pools

Metabolic flux is critically regulated at three nodes:

  • PRPP availability: Shared with purine biosynthesis and NAD⁺ synthesis. Overexpression of prs (PRPP synthetase) increases flux toward UMP in engineered E. coli [5].
  • dUDP/dUTP balance: Ribonucleotide reductase (NrdAB) activity is allosterically controlled by dATP (inhibitor) and ATP (activator). dUTPase hydrolyzes dUTP to dUMP, preventing uracil misincorporation into DNA [3] [10].
  • Methylation bottleneck: ThyA activity is constrained by folate availability. In engineered strains, dUTP accumulation increases DNA fragmentation unless ung (uracil-DNA glycosylase) is deleted [3].

Key finding: In E. coli BLdtu24, thymidine production (649 mg/L) correlated with a 1.2-fold dUTP/dTTP ratio increase, necessitating ung knockout to prevent DNA damage [3].

Strain Optimization for Microbial Thymidine Production

Gene Knockout Strategies in Escherichia coli and Bacillus spp.

Degradation pathway disruption is foundational:

  • E. coli: Sequential deletion of deoA (thymidine phosphorylase), tdk (thymidine kinase), and udp (uridine phosphorylase) in BL21(DE3) yielded strain BS03 (21.6 mg/L thymidine). Further pgi (glucose-6-phosphate isomerase) and pyrL (pyrimidine operon regulator) deletion redirected carbon flux, boosting output to 90.5 mg/L [5].
  • Bacillus subtilis: Genome reduction combined with thyA amplification increased thymidine yield 3-fold in minimal media [1] [3].

Precursor enhancement:

  • pyrE or pyrF knockout (orotate pathway) reduced UMP feedback inhibition.

Heterologous Expression of Phage-Derived Enzymes

Phage enzymes bypass host regulation:

  • T4 thymidylate synthase (td): Resists feedback inhibition by dTTP, replacing native thyA in E. coli BLdtu [3].
  • PBS2 TMP phosphohydrolase: Converts dTMP to thymidine, circumventing kinase-mediated phosphorylation [3].
  • Bacteriophage T4 nucleotide reductase (nrdAB): Exhibits relaxed allosteric control compared to bacterial RNR [3].

Strain example: E. coli BLdtug24 (expressing T4 td, PBS2 TMPase, and E. coli dcd and udk) produced 740.3 mg/L thymidine, a 1.2-fold increase over non-ung-deleted strains [3].

Table 2: Engineered Microbial Strains for Thymidine Production

StrainHostKey ModificationsThymidine YieldProductivity
THY6-2E. coli MG1655deoA, tdk, udp, rihA/B/C knockout; B. subtilis pyrimidine operon11.10 g/L0.23 g/(L·h)
BLdtug24E. coli BL21deoA, tdk, udp, ung knockout; T4 td, PBS2 TMPase740.3 mg/LNot reported
BS08E. coli BL21deoA, tdk, udp, pgi, pyrL knockout; ushA, thyA, dut, ndk, nrdAB overexpression1,248.8 mg/LNot reported

Fermentation Process Dynamics and Yield Optimization

Fed-batch fermentation maximizes titers through:

  • Carbon source control: Glucose-limited feeding prevents acetate accumulation. The THY6-2 strain achieved 11.10 g/L thymidine using glucose as the sole carbon source (yield: 0.04 g/g glucose) [1].
  • Oxygenation: Maintaining >30% dissolved oxygen is critical for DHODH activity in de novo synthesis [4] [8].
  • Cofactor balancing: Supplementing folate (for ThyA) and iron (for RNR) increased productivity by 18% in Bacillus strains [1] [3].
  • Process scaling: In 5-L bioreactors, controlled feeding at pH 6.8 and 37°C extended production phase to >24 h [1] [5].

Key challenge: Thymidine feedback inhibition necessitates continuous product removal or thyA mutation in long fermentations.

Properties

CAS Number

146183-25-7

Product Name

Thymidine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1

InChI Key

IQFYYKKMVGJFEH-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Solubility

73.5 mg/mL
Water 50 (mg/mL)

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

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